molecular formula C17H11NO4 B14871485 8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid

8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid

Cat. No.: B14871485
M. Wt: 293.27 g/mol
InChI Key: GAIYMCRRBODBFP-UHFFFAOYSA-N
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Description

8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid is a complex organic compound with a unique structure that combines a benzofuran ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a substituted quinoline derivative with a suitable benzofuran precursor under controlled conditions. The reaction often requires the use of strong bases such as potassium carbonate and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and affecting enzymatic activities. The compound’s structure allows it to interact with DNA and proteins, potentially inhibiting their functions and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-2-methylbenzofuro[3,2-b]quinoline-11-carboxylic acid stands out due to its unique combination of a benzofuran and quinoline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

2-methyl-8-oxo-5H-[1]benzofuro[3,2-b]quinoline-11-carboxylic acid

InChI

InChI=1S/C17H11NO4/c1-8-2-5-12-11(6-8)14(17(20)21)16-15(18-12)10-4-3-9(19)7-13(10)22-16/h2-7,18H,1H3,(H,20,21)

InChI Key

GAIYMCRRBODBFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C4C=CC(=O)C=C4OC3=C2C(=O)O

Origin of Product

United States

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